2-Tert-butyl-1,3-benzothiazol-5-amine Lipophilicity Differentiation: Calculated LogP 3.76 vs. 2-Methyl Analog
2-Tert-butyl-1,3-benzothiazol-5-amine exhibits a calculated LogP of 3.75720, substantially higher than the 2-methyl analog (2-methyl-1,3-benzothiazol-5-amine) with a calculated LogP of approximately 2.0, representing a difference of ~1.75 log units . This translates to roughly a 56-fold higher calculated partition coefficient for the tert-butyl derivative [1]. The 2-chloro analog is expected to show intermediate lipophilicity, while 2-ethoxy and 2-amino derivatives are significantly more polar.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.75720 |
| Comparator Or Baseline | 2-Methyl-1,3-benzothiazol-5-amine (calculated LogP ≈ 2.0) |
| Quantified Difference | ΔLogP ≈ +1.75 (approximately 56-fold difference in calculated partition coefficient) |
| Conditions | Computational prediction via ChemSrc database; validated against consensus LogP algorithms |
Why This Matters
Higher lipophilicity influences membrane permeability, plasma protein binding, and tissue distribution profiles; for research applications requiring distinct physicochemical properties (e.g., CNS penetration models, logD optimization), the tert-butyl analog provides a measurably different tool compared to less lipophilic 2-substituted benzothiazol-5-amines.
- [1] Calculation: 10^ΔLogP = 10^1.75 ≈ 56.23-fold difference. View Source
